2,2,5,5-Tetramethyl-4-sulfanylidenehexan-3-one
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Overview
Description
2,2,5,5-Tetramethyl-4-sulfanylidenehexan-3-one is an organic compound with a unique structure characterized by the presence of four methyl groups and a sulfanylidene group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-4-sulfanylidenehexan-3-one typically involves the reaction of 2,2,5,5-tetramethylhexan-3-one with sulfur-containing reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-4-sulfanylidenehexan-3-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2,5,5-Tetramethyl-4-sulfanylidenehexan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in
Properties
CAS No. |
68506-06-9 |
---|---|
Molecular Formula |
C10H18OS |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-4-sulfanylidenehexan-3-one |
InChI |
InChI=1S/C10H18OS/c1-9(2,3)7(11)8(12)10(4,5)6/h1-6H3 |
InChI Key |
MMUMIXGVJXJLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(=S)C(C)(C)C |
Origin of Product |
United States |
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